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Compound of Interest

Compound Name: Tris(dimethylamino)antimony

Cat. No.: B3152151

This technical support center provides troubleshooting guidance and frequently asked
questions (FAQs) for researchers and scientists utilizing tris(dimethylamido)antimony
(TDMASD) for the deposition of antimony sulfide (Sb2Ss) thin films.

Frequently Asked Questions (FAQS)

Q1: What is the optimal substrate temperature for Sb2Ss deposition using TDMASDb?

Al: For Atomic Layer Deposition (ALD) of amorphous Sb2Ss (a-Sbh2Ss) using TDMASb and
hydrogen sulfide (Hz2S), a substrate temperature of 150 °C has been shown to be effective.[1]
[2] A stable ALD temperature window for this process is reported to be between 150 °C and
200 °C.[2]

Q2: How does substrate temperature affect the growth rate of Sb2Ss films with TDMASbH?

A2: In the ALD process with TDMASD and H=2S, the growth rate is temperature-dependent. In
the lower temperature range of 60—150 °C, the mass change per cycle decreases linearly as
the temperature increases.[2] Within the optimal ALD window of 150-200 °C, a stable growth of
approximately 20 ng/cmz per cycle has been observed.[2] Higher temperatures beyond this
window can lead to a decreased growth rate due to increased desorption of the precursors.[2]

Q3: What is the typical morphology and crystallinity of Sb2Ss films deposited with TDMASb at
150 °C?
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A3: Sh2Ss films deposited at 150 °C using TDMASb and HzS are typically amorphous (a-
Sh2S3).[1][2] Post-deposition annealing is required to induce crystallinity. For instance,
annealing can transform the amorphous film into a crystalline (c-Sb2Ss) structure.

Q4: Can the optical properties of Sb2Ss films be tuned by substrate temperature?

A4: Yes, substrate temperature significantly influences the optical properties of Sb2Ss films,
although specific data for TDMASb-based depositions over a wide temperature range is limited.
For Sh2Ss films grown by other methods, increasing the substrate temperature has been
shown to increase the optical band gap energy. For example, in one study using chemical
molecular beam deposition, the band gap increased from 1.52 eV to 1.73 eV as the substrate
temperature was raised from 300 °C to 450 °C.[3] In another study using thermal vacuum
evaporation, a slight decrease in the direct optical gap from 1.95 eV to 1.77 eV was observed
as the substrate temperature increased from 300 K to 498 K.[4]

Troubleshooting Guide
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Issue

Potential Cause

Recommended Solution

Low Growth Rate

Substrate temperature is
outside the optimal ALD
window (150-200 °C).[2]

Adjust the substrate
temperature to be within the
150-200 °C range for optimal
surface reactions and minimal

precursor desorption.[2]

Insufficient precursor exposure

or purge times.

Increase the pulse and purge
times for both TDMASb and
H=2S to ensure complete
surface saturation and removal

of byproducts.

Precursor degradation.

Check the stability and purity
of the TDMASD precursor.
Ensure the bubbler
temperature is appropriate and

stable.

Poor Film Uniformity

Non-uniform temperature
distribution across the

substrate.

Verify the temperature
uniformity of the substrate
heater. Consider using a
showerhead-type reactor for

better precursor distribution.[1]

[2]

Inadequate precursor flow or

distribution.

Optimize the carrier gas flow
rate and reactor geometry to
ensure uniform delivery of
precursors to the substrate

surface.

High Impurity Content (e.g.,
Carbon, Oxygen)

Incomplete reactions or

insufficient purging.

Increase the purge times to
ensure all unreacted
precursors and byproducts are

removed from the chamber.

Leaks in the deposition

system.

Perform a leak check of the

reactor and gas lines to
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prevent atmospheric

contamination.

Poor Adhesion to Substrate

Improper substrate cleaning.

Implement a thorough
substrate cleaning procedure
to remove any organic or

particulate contaminants.

Mismatch in thermal expansion

coefficients.

Consider using a buffer layer
or a different substrate material

if adhesion issues persist.

Amorphous Film when

Crystalline is Desired

Deposition temperature is too
low.

While ALD with TDMASD at
150°C produces amorphous
films, a post-deposition
annealing step at a higher
temperature (e.g., 300 °C) can
be used to crystallize the
Sh2Ss film.[2]

Quantitative Data Summary

Table 1: ALD Parameters for a-Sb2Ss Deposition using TDMASb and H2S

Parameter

Value

Reference

Antimony Precursor

Tris(dimethylamino)antimony
(TDMASD)

[1](2]

Sulfur Precursor

Hydrogen Sulfide (H2S)

[1](2]

Substrate Temperature

150 °C

[1](2]

ALD Temperature Window

150 - 200 °C

[2]

Growth Rate at 150 °C

~20 ng/cm?/cycle

[2]

Table 2: Effect of Substrate Temperature on Sbh2Ss Properties (from other deposition methods)
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. Substrate Effect on Optical
Deposition Method Reference
Temperature (°C) Band Gap (eV)
Chemical Molecular Increases from 1.52 to
- 300 - 450 [3]

Beam Deposition 1.73
Thermal Vacuum Decreases from 1.95

_ 27 - 225 [4]
Evaporation to 1.77

Experimental Protocols

Protocol 1: Atomic Layer Deposition of a-Sb2Ss

This protocol is based on the method described for the deposition of amorphous antimony
sulfide using TDMASb and H2S.[1][2]

o Substrate Preparation:

o Clean the substrate (e.g., glass, TiOz-coated FTO) sequentially in an ultrasonic bath with
detergent, deionized water, acetone, and isopropanol.

o Dry the substrate with a nitrogen gun.
o Deposition Parameters:
o Set the substrate temperature to 150 °C.
o Maintain a constant nitrogen carrier gas flow.

o TDMASD source temperature: Maintain as per manufacturer's recommendation to ensure

adequate vapor pressure.
e ALD Cycle:

o Step 1: TDMASD Pulse: Introduce TDMASD vapor into the reactor chamber for a specified
time (e.g., 1 second) to allow for self-limiting chemisorption on the substrate surface.
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o Step 2: Purge 1: Purge the chamber with inert gas (e.g., nitrogen) for a sufficient time
(e.g., 15 seconds) to remove unreacted TDMASb and any byproducts.

o Step 3: Hz2S Pulse: Introduce H2S gas into the chamber for a specified time (e.g., 1
second) to react with the adsorbed antimony precursor layer.

o Step 4: Purge 2: Purge the chamber with inert gas (e.g., 15 seconds) to remove unreacted
H2S and reaction byproducts.

e Film Growth:

o Repeat the ALD cycle until the desired film thickness is achieved. The thickness can be
monitored in-situ using techniques like quartz crystal microbalance (QCM).

o Post-Deposition Annealing (Optional):

o To crystallize the a-Sb2Ss film, anneal the sample in a controlled atmosphere (e.qg.,
nitrogen) at a temperature of 300 °C or higher.

Visualizations

ALD Cycle for Sh2S3 Deposition

Step 3: H2S Pulse Remove excess H2S & byproducts Step 4: N2 Purge

Start next cycle

Step 1: TDMASbD Pulse |
REmo Prepare surface for H2S

Step 2: N2 Purge

|

Click to download full resolution via product page

Caption: Atomic Layer Deposition (ALD) cycle for Sb2Ss using TDMASb and HzS.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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